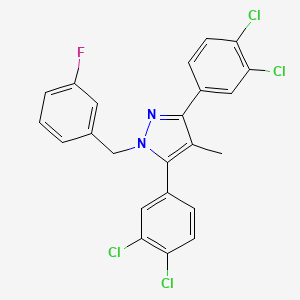
3,5-bis(3,4-dichlorophenyl)-1-(3-fluorobenzyl)-4-methyl-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“3,5-bis(3,4-dichlorophenyl)-1-(3-fluorobenzyl)-4-methyl-1H-pyrazole” is a synthetic organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This compound is characterized by the presence of dichlorophenyl, fluorobenzyl, and methyl groups attached to the pyrazole ring, making it a molecule of interest in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “3,5-bis(3,4-dichlorophenyl)-1-(3-fluorobenzyl)-4-methyl-1H-pyrazole” typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone or an α,β-unsaturated carbonyl compound under acidic or basic conditions.
Introduction of the dichlorophenyl groups: This step may involve the use of 3,4-dichlorobenzaldehyde in a condensation reaction with the pyrazole intermediate.
Attachment of the fluorobenzyl group: This can be done through a nucleophilic substitution reaction using 3-fluorobenzyl chloride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
“3,5-bis(3,4-dichlorophenyl)-1-(3-fluorobenzyl)-4-methyl-1H-pyrazole” can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using chlorine or bromine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving pyrazole derivatives.
Medicine: Potential use as a pharmaceutical intermediate or active ingredient.
Industry: Use in the development of agrochemicals or materials science.
Mechanism of Action
The mechanism of action of “3,5-bis(3,4-dichlorophenyl)-1-(3-fluorobenzyl)-4-methyl-1H-pyrazole” would depend on its specific application. In a biological context, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
3,5-bis(3,4-dichlorophenyl)-1H-pyrazole: Lacks the fluorobenzyl and methyl groups.
1-(3-fluorobenzyl)-4-methyl-1H-pyrazole: Lacks the dichlorophenyl groups.
3,5-bis(3,4-dichlorophenyl)-4-methyl-1H-pyrazole: Lacks the fluorobenzyl group.
Uniqueness
The presence of both dichlorophenyl and fluorobenzyl groups, along with the methyl group, makes “3,5-bis(3,4-dichlorophenyl)-1-(3-fluorobenzyl)-4-methyl-1H-pyrazole” unique. These substituents can significantly influence the compound’s chemical reactivity, biological activity, and physical properties, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C23H15Cl4FN2 |
|---|---|
Molecular Weight |
480.2 g/mol |
IUPAC Name |
3,5-bis(3,4-dichlorophenyl)-1-[(3-fluorophenyl)methyl]-4-methylpyrazole |
InChI |
InChI=1S/C23H15Cl4FN2/c1-13-22(15-5-7-18(24)20(26)10-15)29-30(12-14-3-2-4-17(28)9-14)23(13)16-6-8-19(25)21(27)11-16/h2-11H,12H2,1H3 |
InChI Key |
DPXDXQYADCQKHU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N(N=C1C2=CC(=C(C=C2)Cl)Cl)CC3=CC(=CC=C3)F)C4=CC(=C(C=C4)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[1-(2-chlorobenzyl)-1H-pyrazol-3-yl]-5-[1-(4-nitro-1H-pyrazol-1-yl)ethyl]-1,3,4-thiadiazol-2-amine](/img/structure/B10922780.png)
![N-(2,6-dichlorophenyl)-2-({5-[1-(3-methyl-1H-pyrazol-1-yl)ethyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetamide](/img/structure/B10922801.png)
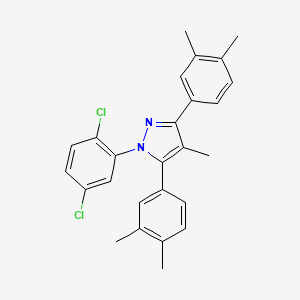
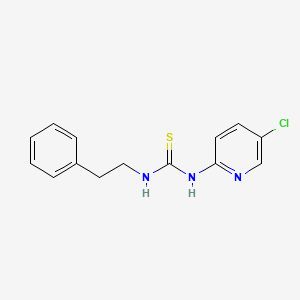
![1-benzyl-N-[1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)ethyl]-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10922826.png)
![N-[1-(2-chlorobenzyl)-1H-pyrazol-3-yl]-5-(1-methyl-1H-pyrazol-4-yl)-1,3,4-thiadiazol-2-amine](/img/structure/B10922830.png)
![N-[3-(4-chloro-1H-pyrazol-1-yl)-2-methylpropyl]-6-(4-methoxyphenyl)-1-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10922832.png)
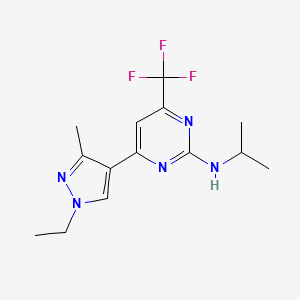
![N-[2-(3-methoxy-4-nitro-1H-pyrazol-1-yl)ethyl]-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide](/img/structure/B10922840.png)
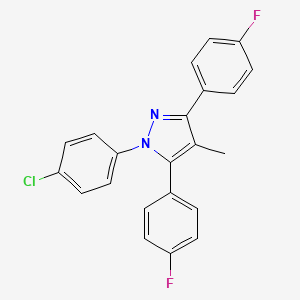
![1-(4-{[4-(3-Chlorobenzyl)piperazin-1-yl]sulfonyl}phenyl)pyrrolidin-2-one](/img/structure/B10922854.png)
![N-[2-(difluoromethoxy)-4-fluorophenyl]-3-methyl-6-(1-methyl-1H-pyrazol-4-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10922870.png)
![(1-ethyl-6-phenyl-1H-pyrazolo[3,4-b]pyridin-4-yl)(4-methylpiperidin-1-yl)methanone](/img/structure/B10922880.png)
![1,3-dimethyl-N-{3-[3-(trifluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-2(4H)-yl]propyl}-1H-pyrazole-4-sulfonamide](/img/structure/B10922882.png)
